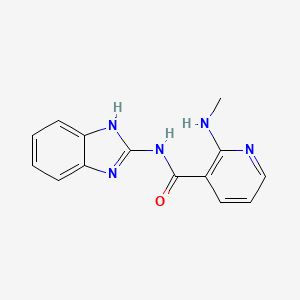

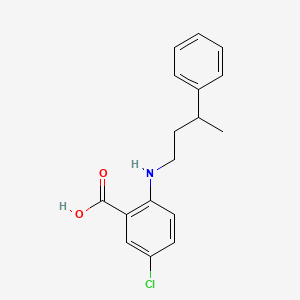

![molecular formula C15H21N3 B7570511 4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7570511.png)

4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile, also known as [18F]FPEB, is a radiotracer used in positron emission tomography (PET) imaging. It is used to study the metabotropic glutamate receptor subtype 5 (mGluR5) in the brain, which is involved in various neurological and psychiatric disorders.

Mechanism of Action

MGluR5 is a G protein-coupled receptor that is predominantly expressed in the brain. It plays a key role in regulating synaptic plasticity, learning, and memory. [18F]FPEB binds selectively to mGluR5, allowing for the visualization and quantification of receptor density and distribution in the brain.

Biochemical and Physiological Effects:

[18F]FPEB has no known biochemical or physiological effects on the body, as it is used in very small amounts for PET imaging studies.

Advantages and Limitations for Lab Experiments

One advantage of using [18F]FPEB in lab experiments is its high selectivity and affinity for mGluR5, allowing for accurate and reliable measurements of receptor density and distribution. However, one limitation is that PET imaging studies using [18F]FPEB can be expensive and require specialized equipment and expertise.

Future Directions

1. Investigating the role of mGluR5 in other neurological and psychiatric disorders, such as schizophrenia and autism.

2. Developing new drugs targeting mGluR5 and testing their efficacy in clinical trials.

3. Improving the synthesis and purification methods for [18F]FPEB to increase its availability and reduce costs.

4. Combining PET imaging with other imaging modalities, such as magnetic resonance imaging (MRI), to obtain more comprehensive information about brain function and structure.

Synthesis Methods

The synthesis of [18F]FPEB involves the use of a cyclotron to produce the radioactive fluorine-18 isotope, which is then incorporated into a precursor molecule through a series of chemical reactions. The final product is purified using high-performance liquid chromatography (HPLC) and formulated for injection.

Scientific Research Applications

[18F]FPEB is primarily used in PET imaging studies to investigate the role of mGluR5 in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and addiction. It can also be used to monitor the efficacy of drugs targeting mGluR5.

properties

IUPAC Name |

4-[[4-(1-aminoethyl)piperidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3/c1-12(17)15-6-8-18(9-7-15)11-14-4-2-13(10-16)3-5-14/h2-5,12,15H,6-9,11,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBGPTQTJRIOMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)CC2=CC=C(C=C2)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7570437.png)

![4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7570446.png)

![1-[2-(Cyclohexen-1-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7570464.png)

![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570469.png)

![4-Methyl-2-[[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7570479.png)

![2-[(Diethylsulfamoylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570503.png)

![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570509.png)

![[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B7570534.png)

![1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570542.png)